molecular formula C8H17NO2 B2980173 (3,5,5-Trimethylmorpholin-3-yl)methanol CAS No. 1784130-06-8

(3,5,5-Trimethylmorpholin-3-yl)methanol

Cat. No.: B2980173
CAS No.: 1784130-06-8
M. Wt: 159.229
InChI Key: LWYQTMBGENEFEO-UHFFFAOYSA-N
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Description

(3,5,5-Trimethylmorpholin-3-yl)methanol is a sterically hindered amine, which means it has bulky groups around the nitrogen atom. This compound is often used in various chemical reactions due to its unique structure and properties. It is known for increasing the solubility and metabolic stability of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,5-Trimethylmorpholin-3-yl)methanol typically involves the reaction of 3,5,5-trimethylmorpholine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanol derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,5,5-Trimethylmorpholin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

(3,5,5-Trimethylmorpholin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which (3,5,5-Trimethylmorpholin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways The sterically hindered nature of the compound allows it to form stable complexes with other molecules, which can influence various biochemical processes

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3,3,5,5-Tetramethylmorpholine
  • 2,2,5,5-Tetramethylpyrrolidine
  • 2,2,6,6-Tetramethylpiperidine

Uniqueness

(3,5,5-Trimethylmorpholin-3-yl)methanol is unique due to its specific steric hindrance and the presence of a hydroxyl group, which makes it more reactive in certain chemical reactions compared to its analogs. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3,5,5-trimethylmorpholin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)5-11-6-8(3,4-10)9-7/h9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYQTMBGENEFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(N1)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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